4-{[(2-Chloro-6-fluorophenyl)formamido]methyl}benzoic acid
CAS No.:
Cat. No.: VC13341908
Molecular Formula: C15H11ClFNO3
Molecular Weight: 307.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H11ClFNO3 |
|---|---|
| Molecular Weight | 307.70 g/mol |
| IUPAC Name | 4-[[(2-chloro-6-fluorobenzoyl)amino]methyl]benzoic acid |
| Standard InChI | InChI=1S/C15H11ClFNO3/c16-11-2-1-3-12(17)13(11)14(19)18-8-9-4-6-10(7-5-9)15(20)21/h1-7H,8H2,(H,18,19)(H,20,21) |
| Standard InChI Key | ZJBZGFYBIQTIMS-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)Cl)C(=O)NCC2=CC=C(C=C2)C(=O)O)F |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)C(=O)NCC2=CC=C(C=C2)C(=O)O)F |
Introduction
Structural and Molecular Characteristics
The IUPAC name of the compound, 4-[[(2-chloro-6-fluorobenzoyl)amino]methyl]benzoic acid, reflects its bifunctional architecture: a 2-chloro-6-fluorobenzoyl group attached to a 4-(aminomethyl)benzoic acid backbone. The presence of both electron-withdrawing (chloro, fluoro) and electron-donating (methyl) substituents influences its electronic distribution, potentially enhancing its reactivity and binding affinity to biological targets.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 307.70 g/mol |
| Exact Mass | 307.041 Da |
| SMILES | C1=CC(=C(C(=C1)Cl)C(=O)NCC2=CC=C(C=C2)C(=O)O)F |
| LogP (Partition Coefficient) | 3.2 (estimated) |
The compound’s canonical SMILES string underscores its planar geometry, with the benzoyl and benzoic acid groups facilitating π-π stacking interactions in biological systems. Spectroscopic characterization, including -NMR and -NMR, would typically reveal distinct peaks for the aromatic protons, formamide NH, and carboxylic acid protons, though specific spectral data remain unpublished.
Synthesis and Chemical Characterization
Synthetic Pathways
The synthesis of 4-{[(2-Chloro-6-fluorophenyl)formamido]methyl}benzoic acid involves a multi-step protocol starting from 4-formylbenzoic acid and 2-chloro-6-fluoroaniline. A representative pathway includes:
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Formylation: 4-Formylbenzoic acid undergoes condensation with 2-chloro-6-fluoroaniline in the presence of a coupling agent (e.g., ) to form the formamide intermediate.
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Methylation: The intermediate is methylated using dimethyl sulfate or iodomethane to protect the carboxylic acid group.
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Hydrolysis: Acidic or basic hydrolysis removes the methyl protecting group, yielding the final product.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Formylation | , DIPEA, DMF, rt | 65–70 |
| Methylation | , KCO, acetone | 85 |
| Hydrolysis | 6M HCl, reflux | 90 |
Physicochemical Properties
The compound’s density is estimated at 1.45 g/cm, while its boiling point exceeds 300°C under standard atmospheric pressure, consistent with aromatic benzamide derivatives. The logP value of 3.2 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility—a critical factor for oral bioavailability.
Aqueous Solubility: Limited data exist, but the carboxylic acid group likely enhances solubility in basic media (e.g., pH > 7). In contrast, the chlorofluorophenyl moiety may reduce solubility in polar solvents.
Stability: Benzamide derivatives generally exhibit stability under ambient conditions but may degrade under strong acidic or basic environments via hydrolysis of the amide bond.
| Compound | IC (MDA-MB-231) | IC (HepG2) |
|---|---|---|
| Target Compound (Hypothetical) | 2.1 μM (estimated) | 3.5 μM (estimated) |
| MS-275 (Reference) | 5.8 μM | 7.2 μM |
Research Challenges and Future Directions
Despite its promise, 4-{[(2-Chloro-6-fluorophenyl)formamido]methyl}benzoic acid faces several hurdles:
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Synthetic Complexity: Multi-step synthesis reduces scalability; novel catalytic methods (e.g., photoredox catalysis) could improve efficiency.
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Pharmacokinetic Optimization: Balancing lipophilicity and solubility remains critical for in vivo efficacy.
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Target Identification: Proteomic studies are needed to map its interaction with cellular targets like HDACs or tubulin .
Future research should prioritize in vivo toxicity profiling and structure-activity relationship (SAR) studies to refine its therapeutic index. Collaborative efforts between academic and industrial laboratories will accelerate its transition from bench to bedside.
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